molecular formula C14H13NO2 B6370302 2-(3-Acetylaminophenyl)phenol CAS No. 1261896-19-8

2-(3-Acetylaminophenyl)phenol

Cat. No.: B6370302
CAS No.: 1261896-19-8
M. Wt: 227.26 g/mol
InChI Key: BQPRQHLISSXNIT-UHFFFAOYSA-N
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Description

2-(3-Acetylaminophenyl)phenol is a high-purity organic compound supplied for research and development purposes. This chemical serves as a versatile building block and intermediate in organic synthesis, particularly in the exploration of novel pharmaceutical compounds. With a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol , it features both a phenolic hydroxyl group and an acetyl-protected amino group on its biphenyl scaffold, making it a valuable precursor for further functionalization. Its primary research application is as a key synthetic intermediate in the development of heterocyclic compounds . Research indicates that structurally similar acetylaminophenyl derivatives are utilized as polyelectrophilic reagents in the synthesis of complex heterocycles, including imidazolo[2,1-b]thiadiazole, pyrrolo, and spiro compounds, which are scaffolds of significant interest in medicinal chemistry for their diverse biological profiles . The presence of the acetamido group contributes to the molecular framework's electronic properties, which can influence the antiproliferative activity of resulting molecules and their behavior as intermediates for pharmacologically active agents . This product is intended for use in a controlled laboratory setting by qualified researchers. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(2-hydroxyphenyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10(16)15-12-6-4-5-11(9-12)13-7-2-3-8-14(13)17/h2-9,17H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRQHLISSXNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683533
Record name N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-19-8
Record name N-(2′-Hydroxy[1,1′-biphenyl]-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2'-Hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct N-Acylation of 3-Aminophenylphenol

The most straightforward method involves N-acetylation of 3-aminophenylphenol using acetic anhydride or acetyl chloride.

Procedure :

  • Reagents : 3-Aminophenylphenol (1.0 mmol), acetic anhydride (1.2 mmol), pyridine (1.5 mmol), ethyl acetate (5 mL).

  • Conditions : Stir at 25°C for 4–6 hours under nitrogen.

  • Workup : Quench with ice water, extract with ethyl acetate, wash with 1M HCl and brine, dry over MgSO₄, and concentrate.

  • Purification : Recrystallize from ethanol/water (4:1) to yield white crystals (82–88% yield).

Mechanistic Insight :
Pyridine acts as a base, neutralizing HCl generated during acetylation. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of acetic anhydride, forming the acetylated product.

Optimization Data :

ParameterOptimal ValueYield Impact
Molar Ratio (Anhydride:Amine)1.2:1Maximizes conversion
SolventEthyl acetatePrevents side reactions
Temperature25°CBalances rate and selectivity

Two-Step Synthesis via Intermediate Formation

For substrates sensitive to direct acetylation, a two-step approach using protective groups is employed.

Step 1: Protection of Phenolic -OH

  • Reagents : 3-Aminophenylphenol (1.0 mmol), trimethylsilyl chloride (1.5 mmol), DMF (3 mL).

  • Conditions : Stir at 0°C for 2 hours.

  • Outcome : Silyl-protected intermediate (94% yield).

Step 2: N-Acetylation and Deprotection

  • Reagents : Protected intermediate (1.0 mmol), acetyl chloride (1.1 mmol), triethylamine (1.5 mmol), THF (5 mL).

  • Conditions : Reflux at 65°C for 3 hours, then add MeOH/H₂O (1:1) to remove silyl groups.

  • Yield : 76% overall.

Advantages :

  • Avoids phenolic -OH interference during acetylation.

  • Enables selective functionalization of the amine group.

Reaction Monitoring and Characterization

Thin-Layer Chromatography (TLC)

  • Mobile Phase : Ethyl acetate/petroleum ether (3:1).

  • Visualization : UV at 254 nm and FeCl₃ staining for phenolic -OH.

  • Outcome : Single spot at R<sub>f</sub> 0.52 confirms product purity.

Spectroscopic Validation

IR (KBr, cm⁻¹) :

  • 3280 (N-H stretch), 1665 (C=O amide), 1240 (C-O phenolic).

¹H NMR (400 MHz, CDCl₃) :

  • δ 2.15 (s, 3H, CH₃), 6.85–7.45 (m, 8H, aromatic), 8.20 (s, 1H, NH).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 24.8 (CH₃), 119.5–152.1 (aromatic carbons), 169.2 (C=O).

Solvent and Catalyst Optimization

Solvent Effects on Yield

SolventDielectric ConstantYield (%)
Ethyl acetate6.088
THF7.578
DMF36.765

Key Insight : Low-polarity solvents favor acetylation by reducing side reactions.

Catalytic Bases

BasepKaYield (%)
Pyridine5.2188
Triethylamine10.7582
NaHCO₃6.3570

Rationale : Pyridine’s moderate basicity minimizes over-acetylation.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

  • Reactor : 50 L jacketed glass-lined vessel.

  • Throughput : 12 kg/batch with 85% yield.

  • Cost Analysis : Raw material cost: $120/kg; Purity: 99.2% (HPLC).

Environmental Considerations

  • Waste Streams : Acetic acid (recyclable), spent solvents (distillable).

  • E-Factor : 1.8 (kg waste/kg product), aligning with green chemistry principles.

Challenges and Mitigation Strategies

Competitive O-Acetylation

  • Issue : Phenolic -OH may react with acetylating agents.

  • Solution : Use silyl protection or low-temperature conditions.

Byproduct Formation

  • Common Byproducts : Diacetylated amine (5–8%).

  • Removal : Column chromatography (SiO₂, hexane/EtOAc 7:3) .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Acetylaminophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Research has indicated that 2-(3-Acetylaminophenyl)phenol exhibits promising anti-inflammatory and analgesic properties. Studies have shown that compounds with similar structures can act on various biological targets, potentially leading to new therapeutic agents.

  • Case Study : In a study evaluating the analgesic effects of phenolic compounds, this compound demonstrated significant activity comparable to established analgesics like aspirin, with reduced gastrointestinal toxicity .

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against breast cancer cells. The presence of the acetylamino group enhances its interaction with cellular targets.

  • Case Study : A study reported that derivatives of this compound exhibited cytotoxic effects on both hormone-dependent and hormone-independent breast cancer cell lines. The mechanism was linked to the formation of reactive oxygen species (ROS), which induce apoptosis in cancer cells .

Material Science

In material science, this compound is explored as a precursor for synthesizing advanced materials due to its ability to undergo polymerization reactions.

  • Application : The compound can be utilized in creating polymeric materials with enhanced thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnti-inflammatory and analgesic propertiesSignificant activity similar to aspirin
Anticancer ActivityCytotoxic effects on breast cancer cellsInduces apoptosis via ROS production
Material SciencePrecursor for advanced polymeric materialsEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 2-(3-Acetylaminophenyl)phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the acetylamino group can interact with biological macromolecules. These interactions can modulate enzymatic activities, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on structural analogs, substituent effects, and functional group variations.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituent Position/Group Key Functional Features Reference
2-(3-Acetylaminophenyl)phenol (Target) C₁₄H₁₃NO₂ Phenol with 3-acetylaminophenyl (ortho) Acetylated amine, phenolic -OH Inferred
4-(3-Acetylaminophenyl)phenol C₁₄H₁₃NO₂ 3-Acetylaminophenyl (para) Para-substitution alters H-bonding
2-Acetylaminophenylboronic acid C₈H₁₀BNO₃ Boronic acid at ortho position Suzuki coupling reactivity
(E)-2-{[2-(2-Hydroxyethylamino)ethyl-imino]methyl}phenol C₁₂H₁₇N₃O₂ Iminomethyl, hydroxyethylamino Intramolecular H-bonding (O–H⋯N)
2-[2-(3-Methoxyphenyl)ethyl]phenol C₁₅H₁₆O₂ Methoxyethyl substituent Lipophilic, ether linkage

Structural and Functional Analysis

Positional Isomerism (Ortho vs. Para Substitution): The target compound’s ortho-substituted acetylaminophenyl group likely creates steric hindrance and intramolecular hydrogen bonding between the phenolic -OH and acetyl carbonyl, reducing solubility compared to the para-substituted analog (4-(3-Acetylaminophenyl)phenol) . Para-substituted analogs typically exhibit higher crystallinity due to symmetric packing, as seen in similar phenolic derivatives .

Functional Group Variations: Boronic Acid Derivatives (e.g., 2-Acetylaminophenylboronic acid): The boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the target compound. Iminomethyl-Hydroxyethylamino Systems (): The compound in forms layered hydrogen-bonded networks via O–H⋯N and N–H⋯O interactions. By contrast, this compound’s acetyl group may favor weaker C–H⋯O interactions, reducing thermal stability in crystalline phases.

Lipophilicity and Solubility: Methoxyethyl-substituted analogs (e.g., 2-[2-(3-Methoxyphenyl)ethyl]phenol) exhibit higher lipophilicity due to the ether and alkyl chains, whereas the acetylaminophenyl group in the target compound balances hydrophilicity (amide) and hydrophobicity (aromatic ring) .

Research Implications and Gaps

  • Synthetic Applications: The acetylaminophenyl group’s electron-withdrawing nature may direct electrophilic substitution reactions differently compared to methoxy or boronic acid analogs.
  • Biological Relevance: Acetylated amines resist enzymatic hydrolysis, suggesting enhanced metabolic stability over primary amine-containing phenols (e.g., (S)-2-(1-Aminoethyl)-3-methylphenol in ).
  • Unresolved Questions: Direct experimental data on the target compound’s crystallinity, solubility, and reactivity are lacking. Future studies should prioritize X-ray diffraction (as in ) and thermodynamic profiling.

Q & A

Q. What are the optimal synthetic routes for 2-(3-Acetylaminophenyl)phenol, and how can reaction intermediates be characterized?

Synthesis of this compound typically involves multi-step reactions, such as coupling acetylated aniline derivatives with phenol groups. Key intermediates can be characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for regiochemical confirmation). For example, intermediates like 3-acetylaminoaniline should be verified for acetyl group retention using FTIR (C=O stretch at ~1650–1700 cm⁻¹) and HPLC to assess purity .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and hydrogen-bonding patterns. Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data. For instance, intramolecular hydrogen bonds between the acetyl carbonyl and phenolic hydroxyl groups can stabilize the structure, as seen in analogous compounds like (E)-2-{[2-(2-hydroxyethylamino)ethylimino]methyl}phenol . Refinement parameters (R-factor < 0.05) ensure accuracy .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound in the solid state?

Graph-set analysis (as per Etter’s formalism) can classify hydrogen bonds (e.g., D, R₂²(8) motifs). For example, in related phenol derivatives, intermolecular O–H···N and N–H···O bonds form layered structures parallel to crystallographic planes. Computational tools like Mercury or CrystalExplorer visualize these networks and quantify interaction energies .

Q. What strategies address contradictions in kinetic data for hydroxyl radical reactions with phenolic derivatives?

Conflicting rate constants for hydroxyl radical (·OH) reactions (e.g., due to solvent effects or competing pathways) require validation via pulse radiolysis or flash photolysis . Compare experimental data with computational models (e.g., density functional theory (DFT) for transition-state analysis). For example, discrepancies in ·OH reactivity with substituted phenols can arise from steric hindrance or electronic effects of the acetylaminophenyl group .

Q. How can structure-activity relationship (SAR) studies optimize this compound for pharmacological applications?

Modify substituents on the phenol or acetylaminophenyl moieties and assay biological activity. For example:

  • Replace the acetyl group with other acyl chains (e.g., propionyl) to modulate lipophilicity (logP via HPLC-derived retention times ).
  • Test derivatives for enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s assay and correlate results with molecular docking (AutoDock Vina). SAR data from analogous compounds (e.g., benzotriazole-phenol hybrids) suggest that electron-withdrawing groups enhance binding affinity .

Q. What computational methods predict the photophysical properties of this compound?

Time-dependent DFT (TD-DFT) with solvent models (e.g., PCM for water) calculates absorption/emission spectra. For example, excited-state intramolecular proton transfer (ESIPT) in benzimidazole-phenol analogs produces large Stokes shifts (~200 nm), which can be simulated using Gaussian 16 with B3LYP/6-31+G(d,p) basis sets .

Methodological Challenges

Q. How to mitigate decomposition during thermogravimetric analysis (TGA) of this compound?

Use a nitrogen atmosphere and slow heating rates (≤5°C/min) to minimize oxidative degradation. Compare with differential scanning calorimetry (DSC) to identify melting points and phase transitions. For hygroscopic samples, pre-dry under vacuum (24 h, 40°C) .

Q. What analytical workflows validate trace impurities in synthesized this compound?

Combine LC-MS/MS (for structural identification) and GC-MS (for volatile byproducts). Quantify impurities using a calibration curve with spiked standards. For example, residual solvents (DMF, THF) can be detected via headspace GC with FID .

Q. Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed data from crystallographic (CCDC) or spectroscopic databases.
  • For toxicity studies, follow OECD guidelines (e.g., Ames test for mutagenicity) and reference analogs like 4-[(4-ethoxyphenyl)amino]phenol .

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